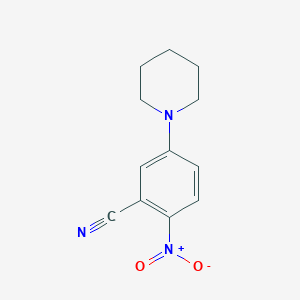
NSC 263788
Cat. No. B8740935
M. Wt: 231.25 g/mol
InChI Key: VQHNRSWQEXMRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596806
Procedure details


A mixture consisting of 2.4 ml of trifluoroacetic acid and 10 ml of tetrahydrofuran was added dropwise to a suspension of 1.2 g of sodium borohydride in 6 ml of tetrahydrofuran under ice-cooling. To the resulting mixture was added a solution of 1.48 g of 2-nitro-5-piperidinobenzonitrile which was prepared in Reference Example 1-(a) in 15 ml of tetrahydrofuran, followed by stirring overnight. 20 ml of a 10% hydrochloric acid aqueous solution was added dropwise to the reaction mixture under ice-cooling, and the resulting mixture was heat-refluxed for 1 hour. The tetrahydrofuran was removed from the reaction mixture by distillation under reduced pressure. The aqueous layer was washed with chloroform, neutralized with sodium hydrogencarbonate and extracted with chloroform. The extracted layer was washed with water, dried and concentrated to dryness under reduced pressure. Purification of the residue by silica gel chromatography gave 1.28 g of 2-nitro-5-piperidinobenzylamine as an oily substance.







Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[BH4-].[Na+].[N+:10]([C:13]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:17][C:14]=1[C:15]#[N:16])([O-:12])=[O:11].Cl>O1CCCC1>[N+:10]([C:13]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:17][C:14]=1[CH2:15][NH2:16])([O-:12])=[O:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=C(C=C1)N1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heat-refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran was removed from the reaction mixture by distillation under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracted layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(CN)C=C(C=C1)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.28 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
